molecular formula C18H14N4O2S B2946789 2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 536703-83-0

2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2946789
CAS No.: 536703-83-0
M. Wt: 350.4
InChI Key: ZVROCLNORBVZFF-UHFFFAOYSA-N
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Description

2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique fused ring structure, which includes a pyrimidine ring fused to an indole ring

Mechanism of Action

Target of Action

The primary target of this compound is the Toll-like receptor 4 (TLR4) . TLR4 is a part of the innate immune system and plays a crucial role in pathogen recognition and activation of innate immunity. It recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and leads to the activation of the NFκB pathway .

Mode of Action

The compound selectively stimulates TLR4 in human and mouse cells . Computational studies suggest that the active compounds primarily bind to MD-2 in the TLR4/MD-2 complex . This interaction triggers a cascade of intracellular signaling pathways, leading to the activation of the NFκB pathway .

Biochemical Pathways

Upon activation of TLR4, the compound affects the NFκB pathway . The NFκB pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NFκB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.

Result of Action

The stimulation of TLR4 and the subsequent activation of the NFκB pathway lead to the production of cytokines and other inflammatory mediators . These molecules are crucial for the innate immune response, helping the body fight off infections. The compound’s action can therefore potentially be used for its immune-modulating effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-3-phenyl-3H-pyrimido[5,4-b]indole with a suitable sulfanyl acetamide precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of various substituted acetamide derivatives.

Scientific Research Applications

2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-Oxo-3H,4H,5H,6H,7H,8H-pyrimido[4,5-b]benzothiophen-3-yl}propanehydrazide
  • Methyl 4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
  • 1,3-Dimethyl-1H-pyrimido[5,4-b][1,4]thiazine-2,4,7(3H,6H,8H)-trione

Uniqueness

2-({4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is unique due to its specific fused ring structure and the presence of the sulfanyl group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c19-14(23)10-25-18-21-15-12-8-4-5-9-13(12)20-16(15)17(24)22(18)11-6-2-1-3-7-11/h1-9,20H,10H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVROCLNORBVZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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